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molecular formula C10H6BrNO B8284526 7-bromo-2H-chromene-3-carbonitrile

7-bromo-2H-chromene-3-carbonitrile

Cat. No. B8284526
M. Wt: 236.06 g/mol
InChI Key: ZMRQIZSSBMSVBA-UHFFFAOYSA-N
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Patent
US08609731B2

Procedure details

A mixture of 4-bromo-2-hydroxybenzaldehyde (20 g), acrylonitrile (26.4 g) and DABCO (0.78 g) was heated at reflux for 8 hours. After cooling, the reaction mixture was diluted with ethyl acetate and washed with water. The organic phase was concentrated and the residue was filtered through silica gel. The 7-bromo-2H-chromene-3-carbonitrile thus obtained (7.5 g) was boiled at reflux with sodium hydroxide solution (10.2 g of sodium hydroxide in 100 ml of water) for 8 hours. The cooled reaction mixture was washed with methyl tert-butyl ether, acidified with hydrochloric acid and extracted with ethyl acetate. Concentration of the organic phase gave 7-bromo-2H-chromene-3-carboxylic acid. This acid (3.0 g) was heated to 85° C. with DPPA (3.2 g), triethylamine (1.6 ml) and toluene (30 ml) for 12 hours. Then hydrochloric acid (6 N) was added and the mixture was heated to reflux for 2 hours. The cooled reaction mixture was extracted with ethyl acetate and the organic phase was concentrated. The product was thus obtained with the molecular weight of 227.06 (C9H7BrO2); MS (ESI): 227 (M+H+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([OH:10])[CH:3]=1.[C:11](#[N:14])[CH:12]=[CH2:13].C1N2CCN(CC2)C1>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[C:12]([C:11]#[N:14])[CH2:13][O:10]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)O
Name
Quantity
26.4 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0.78 g
Type
reactant
Smiles
C1CN2CCN1CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
FILTRATION
Type
FILTRATION
Details
the residue was filtered through silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=C(COC2=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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